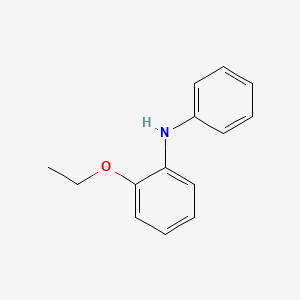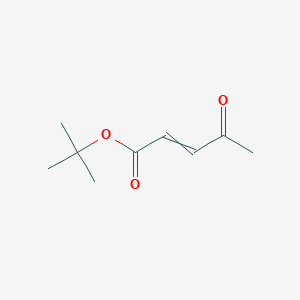
tert-Butyl 4-oxopent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-oxopent-2-enoate is an organic compound with the molecular formula C₉H₁₄O₃. It is a derivative of pentenoic acid and features a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 4-oxopent-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4-oxopent-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-oxopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-oxopent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-oxopent-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the double bond in the pentenoate moiety can participate in addition reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-oxopent-4-enoate
- tert-Butyl 2-oxopent-4-enoate
- tert-Butyl 4-methylpent-2-enoate
Comparison: tert-Butyl 4-oxopent-2-enoate is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as the formation of specific intermediates or products that are not easily accessible through other routes.
Eigenschaften
CAS-Nummer |
53143-26-3 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
tert-butyl 4-oxopent-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
PUGRNTMZHJTSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
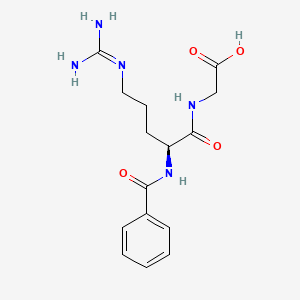
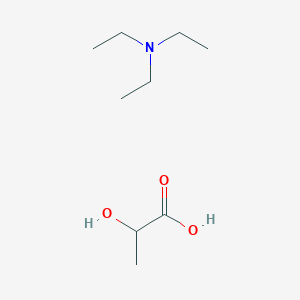
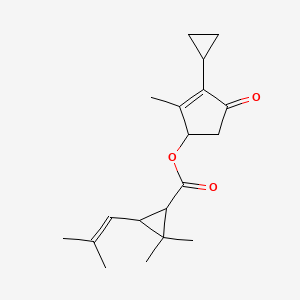
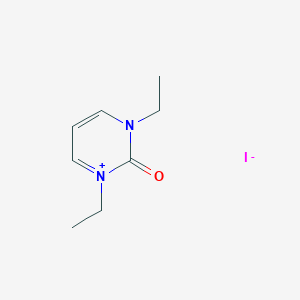

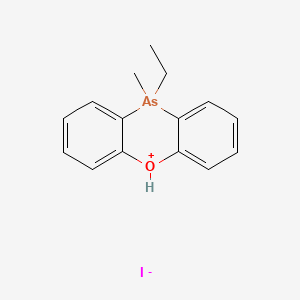
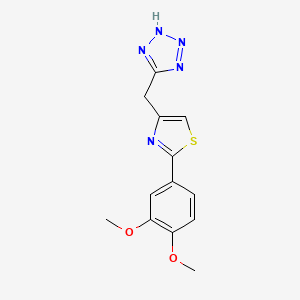
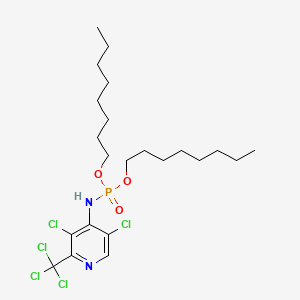
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
